molecular formula C8H14N2O2 B7809918 Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate CAS No. 29924-68-3

Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B7809918
CAS No.: 29924-68-3
M. Wt: 170.21 g/mol
InChI Key: BBOJEHFYOZAAQC-UHFFFAOYSA-N
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Description

Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is a chemical compound belonging to the class of organic compounds known as bicyclic amines. It is characterized by its bicyclic structure, which includes a nitrogen atom at the 1 and 4 positions of the ring, and a carboxylate group at the 2 position. This compound is known for its versatility in organic synthesis and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl chloroformate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a continuous flow process involving the reaction of DABCO with methyl chloroformate under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylate group into a hydroxyl group.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols are used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and their derivatives.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: The compound is widely used as a catalyst in organic synthesis, particularly in reactions such as the Baylis-Hillman reaction, Knoevenagel condensation, and Michael addition. Biology: It has applications in the study of enzyme inhibition and as a potential therapeutic agent in drug discovery. Medicine: The compound is explored for its potential use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects primarily through its nucleophilic and basic properties. It acts as a nucleophile in various reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets and pathways involved include enzyme active sites and other biological macromolecules.

Comparison with Similar Compounds

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Similar in structure but lacks the carboxylate group.

  • Quinuclidine: Similar bicyclic structure but with one nitrogen atom replaced by a carbon atom.

  • Triethylenediamine (TEDA): Another bicyclic amine with different functional groups.

Uniqueness: Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate is unique due to its combination of nucleophilic and basic properties, making it highly versatile in organic synthesis and industrial applications.

Properties

IUPAC Name

methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-12-8(11)7-6-9-2-4-10(7)5-3-9/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOJEHFYOZAAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN2CCN1CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344620
Record name Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29924-68-3
Record name Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
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Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 3
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
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Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 5
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,4-diazabicyclo[2.2.2]octane-2-carboxylate

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